molecular formula C10H20OSi2 B075744 2,5-Bis(trimethylsilyl)furan CAS No. 1578-29-6

2,5-Bis(trimethylsilyl)furan

Cat. No.: B075744
CAS No.: 1578-29-6
M. Wt: 212.43 g/mol
InChI Key: WRTMWEMDOPVALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(trimethylsilyl)furan is an organosilicon compound with the molecular formula C10H20OSi2. It is a derivative of furan, where the hydrogen atoms at positions 2 and 5 are replaced by trimethylsilyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Bis(trimethylsilyl)furan can be synthesized through several methods. One common approach involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trimethylsilyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of silylated derivatives .

Mechanism of Action

The mechanism of action of 2,5-Bis(trimethylsilyl)furan involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl groups. These groups can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(trimethylsilyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to other silylated furans, it exhibits different reactivity and stability, making it suitable for specific applications in synthesis and material science .

Properties

IUPAC Name

trimethyl-(5-trimethylsilylfuran-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTMWEMDOPVALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(O1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166317
Record name 2,5-Bis(trimethylsilyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-29-6
Record name 2,5-Bis(trimethylsilyl)furan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Bis(trimethylsilyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(trimethylsilyl)furan
Reactant of Route 2
Reactant of Route 2
2,5-Bis(trimethylsilyl)furan
Reactant of Route 3
2,5-Bis(trimethylsilyl)furan
Reactant of Route 4
2,5-Bis(trimethylsilyl)furan
Reactant of Route 5
2,5-Bis(trimethylsilyl)furan
Reactant of Route 6
2,5-Bis(trimethylsilyl)furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.